molecular formula C11H12N2O B060996 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol CAS No. 175135-48-5

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol

Cat. No. B060996
M. Wt: 188.23 g/mol
InChI Key: HHDMLMOSQQBISY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol, commonly known as 2,5-dimethylpyrrole, is an organic compound belonging to the pyrrole family. It is a colorless liquid that is insoluble in water and has a molecular weight of 136.19 g/mol. 2,5-dimethylpyrrole is of interest to scientists due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The synthesis of 2,5-dimethylpyrrole has been explored in detail and is of particular importance for its use in the synthesis of complex organic molecules.

Scientific Research Applications

1. Synthesis and Transformations

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol and its derivatives are actively used in the field of organic synthesis. For instance, Kaigorodova et al. (2004) studied the synthesis and transformations of various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, revealing the potential of these compounds in creating diverse organic structures (Kaigorodova et al., 2004).

2. Structural and Spectral Analysis

Investigations into the structural and spectral properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol derivatives are also prominent. Trofimov et al. (2005) synthesized and analyzed the structure and spectral properties of bis(pyrrol-2-yl)pyridines, contributing to the understanding of these compounds' chemical behavior (Trofimov et al., 2005).

3. Antioxidant Activity

Research has also been conducted on the antioxidant properties of these compounds. Zaki et al. (2017) investigated the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, highlighting their potential in medicinal chemistry (Zaki et al., 2017).

4. Synthesis and Biological Activity

Additionally, studies have explored the synthesis and biological activity of these compounds. Jeragh et al. (2015) focused on the synthesis, crystal structure, characterization, and biological activity of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes, showing their relevance in biochemistry and pharmaceutical sciences (Jeragh et al., 2015).

5. Application in Catalysis

Research in catalysis has incorporated these compounds too. For example, Nyamato et al. (2016) examined the use of pyrazolylpyridine nickel(II) complexes in ethylene oligomerization reactions, revealing their catalytic potential (Nyamato et al., 2016).

6. Anticancer Potential

The potential anticancer properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol derivatives have also been a research focus. Mallisetty et al. (2023) designed and synthesized new scaffolds based on pyrrolyl-pyridines as potential anticancer agents, contributing to ongoing research in cancer therapy (Mallisetty et al., 2023).

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-5-6-9(2)13(8)11-10(14)4-3-7-12-11/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDMLMOSQQBISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379177
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol

CAS RN

175135-48-5
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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